molecular formula C13H12N4OS2 B5875464 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B5875464
M. Wt: 304.4 g/mol
InChI Key: FSOZCCKSFJYXNW-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed to act by interfering with the synthesis of nucleic acids in bacteria and fungi, leading to their death. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, through the activation of caspase enzymes.
Biochemical and Physiological Effects:
In addition to its antibacterial, antifungal, and anticancer activities, 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been found to exhibit antioxidant properties. It has also been shown to modulate the activity of certain enzymes involved in metabolic pathways, suggesting its potential use as a metabolic regulator.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is its broad-spectrum antibacterial and antifungal activities, making it a useful tool for studying microbial physiology and biochemistry. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide. One area of interest is the development of new antibiotics based on this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential use as an anticancer agent. Other potential future directions include exploring its use as a metabolic regulator and investigating its antioxidant properties.
In conclusion, 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a promising compound with a wide range of potential applications in various fields of scientific research. Its antibacterial, antifungal, anticancer, and antioxidant activities make it a valuable tool for studying microbial physiology and biochemistry, as well as for the development of new antibiotics and anticancer agents. However, further research is needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide involves the reaction of 2-mercapto-benzimidazole and 5-methyl-2-thiocyanato-1,3-thiazole with acetic anhydride in the presence of a catalyst. The resulting compound is then purified using column chromatography.

Scientific Research Applications

2-(1H-benzimidazol-2-ylthio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and molecular biology. It has been shown to exhibit antibacterial and antifungal activities, making it a promising candidate for the development of new antibiotics. Additionally, it has been found to inhibit the growth of cancer cells, suggesting its potential as an anticancer agent.

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS2/c1-8-6-14-12(20-8)17-11(18)7-19-13-15-9-4-2-3-5-10(9)16-13/h2-6H,7H2,1H3,(H,15,16)(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOZCCKSFJYXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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